![molecular formula C₂₄H₃₂D₃Cl₂N₃O₄ B129258 拉诺拉嗪-d3 CAS No. 1054624-77-9](/img/structure/B129258.png)
拉诺拉嗪-d3
描述
Ranolazine is an anti-anginal drug used for the treatment of chronic angina . It works without clinically significant effects on heart rate or blood pressure . The basis for its use is likely related to the inhibition of late sodium channels with resultant beneficial downstream effects .
Synthesis Analysis
Ranolazine has been synthesized and characterized by spectral techniques including IR, NMR, Mass & HPLC . Several process impurities and isomeric Ranolazine impurities have been synthesized .
Molecular Structure Analysis
Ranolazine is a piperazine derivative. Its molecular structure resembles that of lidocaine and mexiletine, representatives of class IB antiarrhythmic drugs .
Chemical Reactions Analysis
Ranolazine has been studied for its pharmacokinetics and tissue distribution. The Cmax and AUC 0−t values of R-(+)-ranolazine were 2.05 and 2.72 times higher than those of S-(−)-ranolazine .
Physical And Chemical Properties Analysis
Ranolazine has a molecular formula of C24H33N3O4 and a molecular weight of 427.54 . It is stable if stored as directed and should be protected from light and heat .
科学研究应用
Cardiac Metabolism and Arrhythmias
Ranolazine-d3, as a derivative of Ranolazine, is primarily known for its role in cardiac metabolism and the treatment of arrhythmias. It acts as a metabolic modulator and has been identified as an inhibitor of the cardiac late Na+ current. This inhibition is crucial in treating arrhythmias, as it helps to restore the heart’s normal rhythm by correcting the altered electrophysiology and defective Ca2+/Na+ homeostasis .
Ischemic Heart Disease
In the context of ischemic heart disease, Ranolazine-d3’s ability to modulate metabolism and inhibit late Na+ currents can alleviate symptoms associated with this condition. It addresses the metabolic imbalance and contributes to the prevention of lethal arrhythmias, which are common complications of ischemic heart disease .
Neuronal Disorders
Emerging research suggests that Ranolazine-d3 may have therapeutic applications in treating central neuronal disorders. This includes inherited forms of epilepsy and familial migraines associated with persistent Na+ currents due to slow inactivation or repetitive firing .
Vascular System
Ranolazine-d3’s effects extend to the vascular system, where it may offer novel approaches to managing vascular dysfunctions. Its molecular actions could be beneficial in treating conditions that stem from vascular abnormalities .
Skeletal Muscles
The drug’s potential repositioning includes applications in skeletal muscle disorders. Ranolazine-d3 could play a role in addressing metabolic issues within skeletal muscles, offering a new avenue for research and treatment strategies .
Blood Sugar Control
Ranolazine-d3 may also contribute to blood sugar control, making it a candidate for research into diabetes management. Its influence on metabolic pathways suggests a possible role in regulating glucose levels in the body .
Cancer Research
There is a growing interest in the application of Ranolazine-d3 in cancer research. Its multifaceted molecular actions might affect cancer cell metabolism and viability, presenting a potential area for developing new cancer therapies .
Drug Repositioning
Lastly, the concept of drug repositioning is significant for Ranolazine-d3. Given its diverse molecular effects, there is potential for its application in fields beyond its original use, possibly in combination with other medications to enhance therapeutic outcomes .
作用机制
Mode of Action
Ranolazine inhibits the late phase of the inward sodium channel during cardiac repolarization . This inhibition reduces intracellular sodium concentrations, thereby reducing calcium influx via the sodium-calcium exchange . Under hypoxic conditions, common to growing tumors, VGSCs develop a persistent current (INaP) which can be blocked selectively by ranolazine .
Biochemical Pathways
Ranolazine affects the biochemical pathways related to energy production in the heart. It prevents fatty acid oxidation and favors glucose utilization, ameliorating the “energy starvation” of the failing heart . This shift in myocardial energy production from fatty acid oxidation to glucose oxidation is a key aspect of ranolazine’s action .
Pharmacokinetics
Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Approximately 5% is excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours . The absolute bioavailability ranges from 35% to 50% . Ranolazine’s pharmacokinetics are unaffected by sex, congestive heart failure, and diabetes mellitus . The area under the curve (auc) increases up to 2-fold with advancing degree of renal impairment .
Result of Action
Ranolazine’s action results in significant molecular and cellular effects. In vitro, ranolazine inhibits the invasiveness of cancer cells, especially under hypoxia . In vivo, it suppresses the metastatic abilities of breast and prostate cancers and melanoma . In the context of heart disease, ranolazine improves myocardial function and perfusion .
Action Environment
The action, efficacy, and stability of ranolazine can be influenced by environmental factors. For instance, under hypoxic conditions common to growing tumors, the drug’s ability to block VGSCs is enhanced . Furthermore, the drug’s effectiveness can be boosted by co-administration with other drugs . .
安全和危害
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl]piperazin-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMZUWKNUAPSZ-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648922 | |
Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ranolazine-d3 | |
CAS RN |
1054624-77-9 | |
Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。